4-[1-(2-Chloropyridine-4-carbonyl)pyrrolidine-2-carbonyl]thiomorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[1-(2-Chloropyridine-4-carbonyl)pyrrolidine-2-carbonyl]thiomorpholine is a complex organic compound that features a pyrrolidine ring, a chloropyridine moiety, and a thiomorpholine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(2-Chloropyridine-4-carbonyl)pyrrolidine-2-carbonyl]thiomorpholine typically involves multi-step organic reactionsThe Suzuki–Miyaura coupling reaction is often employed to form the carbon-carbon bonds between the aromatic rings . This reaction is favored due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-[1-(2-Chloropyridine-4-carbonyl)pyrrolidine-2-carbonyl]thiomorpholine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: Halogen atoms, such as chlorine, can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to replace the chlorine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
4-[1-(2-Chloropyridine-4-carbonyl)pyrrolidine-2-carbonyl]thiomorpholine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used to study enzyme interactions and protein binding due to its unique structure.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[1-(2-Chloropyridine-4-carbonyl)pyrrolidine-2-carbonyl]thiomorpholine involves its interaction with molecular targets such as enzymes and receptors. The pyrrolidine ring and chloropyridine moiety can bind to active sites on proteins, altering their function. This binding can inhibit or activate specific pathways, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and are used in various medicinal applications.
Chloropyridine derivatives: These compounds contain the chloropyridine moiety and are often used in agrochemicals and pharmaceuticals.
Thiomorpholine derivatives: These compounds feature the thiomorpholine group and are studied for their potential therapeutic effects.
Uniqueness
4-[1-(2-Chloropyridine-4-carbonyl)pyrrolidine-2-carbonyl]thiomorpholine is unique due to the combination of its structural elements, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
[1-(2-chloropyridine-4-carbonyl)pyrrolidin-2-yl]-thiomorpholin-4-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O2S/c16-13-10-11(3-4-17-13)14(20)19-5-1-2-12(19)15(21)18-6-8-22-9-7-18/h3-4,10,12H,1-2,5-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POBXEIVHPJCNIE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC(=NC=C2)Cl)C(=O)N3CCSCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.